Cas no 350820-01-8 (4-Aminobenzoic Acid-d4)

4-Aminobenzoic Acid-d4 is a deuterated analog of 4-aminobenzoic acid, where four hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry and NMR spectroscopy, ensuring high precision in quantitative analysis. Its deuterium substitution minimizes interference from non-labeled species, enhancing analytical accuracy. The compound is particularly valuable in pharmacokinetic, metabolic, and proteomic studies, where isotopic purity and chemical stability are critical. Its compatibility with organic solvents and aqueous systems makes it versatile for various experimental conditions. 4-Aminobenzoic Acid-d4 is synthesized under controlled conditions to maintain isotopic integrity and batch-to-batch consistency.
4-Aminobenzoic Acid-d4 structure
4-Aminobenzoic Acid-d4 structure
Product Name:4-Aminobenzoic Acid-d4
CAS No:350820-01-8
MF:C7H7NO2
MW:141.160628557205
CID:304717
Update Time:2025-05-22

4-Aminobenzoic Acid-d4 Chemical and Physical Properties

Names and Identifiers

    • Benzoic-2,3,5,6-d4acid, 4-amino-
    • 4-Aminobenzoic Acid-d4
    • 1,4-Diaminobenzene-2,3,5,6-d4
    • 1,4-Phenylenediamine-2,3,5,6-d4
    • 2,3,5,6-tetradeuterio-benzene-1,4-diamine
    • 2,3,5,6-tetradeuterio-p-phenylendiamine
    • 2,3,5,6-tetradeutero-1,4-phenylenediamine
    • 2,3,5,6-tetradeutero-4-aminobenzoic acid
    • 2.3.5.6-Tetradeuterio-p-phenylendiamin
    • 2.3.5.6-Tetradeutero-p-phenylendiamin
    • 4-Aminoaniline-d4
    • 4-H2N-C6D4-COOH
    • Benzofur D-d4
    • Developer PF-d4
    • Fouramine D-d4
    • Fourrine 1-d4
    • Fourrine D-d4
    • Peltol D-d4
    • Inchi: 1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
    • InChI Key: ALYNCZNDIQEVRV-RHQRLBAQSA-N
    • SMILES: OC(C1C([2H])=C([2H])C(=C([2H])C=1[2H])N)=O

Computed Properties

  • Exact Mass: 141.07300
  • Monoisotopic Mass: 141.073
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • PSA: 63.32000
  • LogP: 1.54820

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4-Aminobenzoic Acid-d4 Production Method

4-Aminobenzoic Acid-d4 Suppliers

Amadis Chemical Company Limited
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(CAS:350820-01-8)4-Aminobenzoic Acid-d4
Order Number:A905605
Stock Status:in Stock
Quantity:10mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:21
Price ($):207.0/414.0
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Additional information on 4-Aminobenzoic Acid-d4

4-Aminobenzoic Acid-d4: A Comprehensive Overview

The compound with CAS No 350820-01-8, commonly referred to as 4-Aminobenzoic Acid-d4, is a derivative of 4-aminobenzoic acid, a well-known aromatic compound with significant applications in various fields. The d4 designation indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen. This modification introduces unique properties that make 4-Aminobenzoic Acid-d4 valuable in specialized research and industrial applications.

4-Aminobenzoic Acid-d4 is synthesized through a process that involves the deuteration of the hydrogens in the aromatic ring of 4-aminobenzoic acid. This process is typically carried out under controlled conditions to ensure high purity and stability of the final product. The resulting compound retains the structural integrity of its parent molecule while incorporating deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Recent studies have highlighted the potential of 4-Aminobenzoic Acid-d4 in the field of drug discovery and development. Researchers have explored its role as a building block for constructing more complex molecules with enhanced pharmacokinetic properties. For instance, its use in the synthesis of bioisosteres—molecules that have similar physical properties but different chemical structures—has shown promise in improving drug efficacy and reducing side effects.

In addition to its role in pharmaceutical research, 4-Aminobenzoic Acid-d4 has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique catalytic and adsorption properties, making them attractive for use in environmental remediation and energy storage technologies.

The incorporation of deuterium atoms in 4-Aminobenzoic Acid-d4 also makes it a valuable tool in isotopic labeling studies. By replacing hydrogen atoms with deuterium, researchers can track molecular transformations with greater precision using techniques such as mass spectrometry and infrared spectroscopy. This capability has been particularly useful in studying enzyme mechanisms and metabolic pathways, where precise tracking of molecular changes is crucial.

Furthermore, 4-Aminobenzoic Acid-d4 has been utilized in the development of sensors for detecting specific analytes in complex matrices. Its structural features allow for selective binding to certain ions or molecules, enabling the creation of highly sensitive and specific sensing devices. Recent advancements in nanotechnology have further enhanced its potential in this area, with researchers exploring its integration into graphene-based sensors for real-time monitoring applications.

From an environmental perspective, 4-Aminobenzoic Acid-d4 has been studied for its biodegradability and potential impact on ecosystems. Initial findings suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in natural environments. However, ongoing research aims to develop methods for accelerating its breakdown using microbial consortia or enzymatic catalysts.

In conclusion, CAS No 350820-01-8, or 4-Aminobenzoic Acid-d4, represents a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuterium incorporation make it an invaluable tool for researchers and industry professionals alike. As advancements continue to be made in synthesis techniques and application development, the significance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:350820-01-8)4-Aminobenzoic Acid-d4
A905605
Purity:99%/99%
Quantity:10mg/25mg
Price ($):207.0/414.0
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